Bathochromic Absorption Shift: PY7 λmax 585.8 nm vs Arylide Yellow λmax 410–415 nm
Pigment Yellow 7 exhibits an absorption maximum (λmax) at 585.8 nm, measured in the visible region [1]. This represents a bathochromic shift of approximately +170 nm relative to Pigment Yellow 1 (C.I. 11680), whose λmax is reported at 410–415 nm in chloroform . The red shift arises from the extended conjugation of the quinoline-2,4-dione coupling component versus the acetoacetanilide system, and is consistent with the general observation that heterocyclic quinoline-based azo dyes exhibit larger absorbance wavelength ranges than their carbocyclic analogs [2]. This spectral difference directly corresponds to the visual shade difference: reddish-yellow for PY7 versus greenish-yellow for PY1, PY3, and PY74.
| Evidence Dimension | Wavelength of maximum absorption (λmax) in the visible region |
|---|---|
| Target Compound Data | λmax = 585.8 nm (Pigment Yellow 7, C.I. 12780) |
| Comparator Or Baseline | Pigment Yellow 1 (C.I. 11680): λmax = 410–415 nm (CHCl3); Pigment Yellow 3 (C.I. 11710): ~410–420 nm |
| Quantified Difference | Δλmax ≈ +170–175 nm bathochromic shift |
| Conditions | PY7: not specified; PY1: chloroform solution (TCI Chemicals specification) |
Why This Matters
This quantitatively confirms that PY7 cannot be shade-matched by any standard arylide yellow, making it the only viable option for formulations requiring a red-toned yellow organic pigment.
- [1] iChemistry.cn. CAS:6407-81-4 | Pigment Yellow 7: λmax 585.8 nm. View Source
- [2] RCAAP. (2021). A comprehensive spectroscopic, solvatochromic and photochemical analysis of 5-hydroxyquinoline and 8-hydroxyquinoline mono-azo dyes: larger absorbance wavelength range for quinoline-based dyes. View Source
